![molecular formula C15H12N4O5S B410674 N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}-4-nitrobenzamide](/img/structure/B410674.png)
N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a hydrazinocarbothioyl group, and a nitro-benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide typically involves multiple steps. One common method starts with the preparation of 2-hydroxybenzoyl hydrazone, which is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding quinones, while reduction can produce amines or hydroxylamines. Substitution reactions can lead to the formation of various substituted benzamides .
科学研究应用
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action include oxidative stress, apoptosis, and signal transduction .
相似化合物的比较
Similar Compounds
- 2-Hydroxybenzoyl hydrazone
- 4-Nitrobenzoyl chloride
- Benzoyl peroxide
- 2-Hydroxybenzoyl compounds
Uniqueness
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its properties .
属性
分子式 |
C15H12N4O5S |
|---|---|
分子量 |
360.3g/mol |
IUPAC 名称 |
N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O5S/c20-12-4-2-1-3-11(12)14(22)17-18-15(25)16-13(21)9-5-7-10(8-6-9)19(23)24/h1-8,20H,(H,17,22)(H2,16,18,21,25) |
InChI 键 |
YYIYTIGNCRBUBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


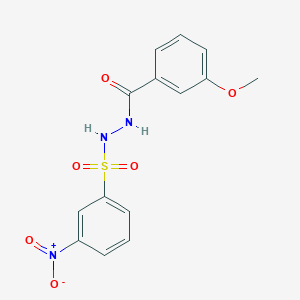
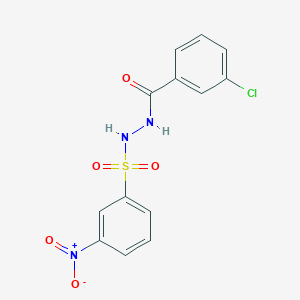
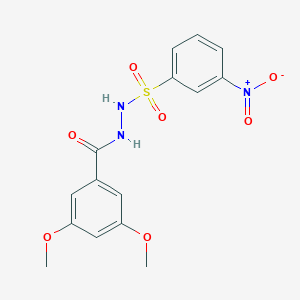
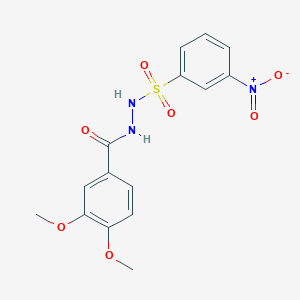
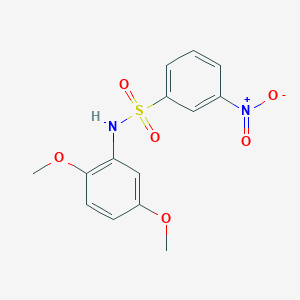
![N'-[(3,4-dimethoxyphenyl)acetyl]-3-nitrobenzenesulfonohydrazide](/img/structure/B410600.png)

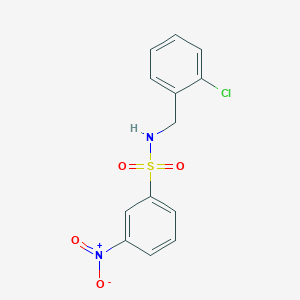
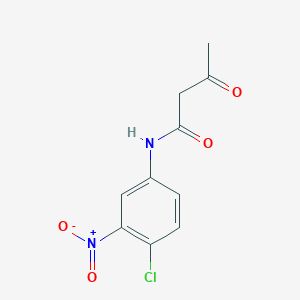
![2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-{2-nitrophenyl}acetamide](/img/structure/B410608.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(2-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410609.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B410612.png)
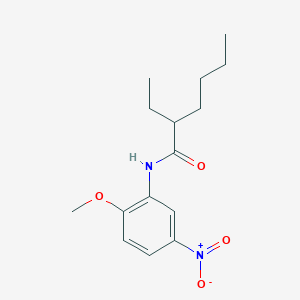
![2-[2-(4-chlorophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B410615.png)
